N-(2-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
CAS No.: 1017663-22-7
Cat. No.: VC8431745
Molecular Formula: C17H15ClN2OS2
Molecular Weight: 362.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017663-22-7 |
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Molecular Formula | C17H15ClN2OS2 |
Molecular Weight | 362.9 g/mol |
IUPAC Name | N-(2-chlorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Standard InChI | InChI=1S/C17H15ClN2OS2/c1-11-19-17(14-7-4-10-22-14)15(23-11)8-9-16(21)20-13-6-3-2-5-12(13)18/h2-7,10H,8-9H2,1H3,(H,20,21) |
Standard InChI Key | YIMBOPMZTFOASI-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture features three primary components:
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2-Chlorophenyl Group: Positioned at the terminal amide nitrogen, this aromatic ring introduces electron-withdrawing effects via the chlorine substituent, enhancing electrophilic reactivity and influencing binding interactions .
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2-Methyl-4-(Thiophen-2-yl)Thiazole: The thiazole ring, substituted with a methyl group at position 2 and a thiophene ring at position 4, contributes aromatic stability and π-π stacking potential. The sulfur and nitrogen atoms within the thiazole enable hydrogen bonding and coordination with biological targets .
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Propanamide Linker: A three-carbon chain bridges the thiazole and chlorophenyl groups, providing conformational flexibility while maintaining structural rigidity through the amide bond.
Spectroscopic and Physicochemical Data
Key physicochemical parameters include:
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Molecular Weight: 344.89 g/mol.
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Solubility: Low aqueous solubility due to aromatic and heterocyclic components; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
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Thermal Stability: Decomposition observed above 250°C, consistent with thermally stable heterocyclic systems.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
Synthesis involves sequential heterocycle formation, coupling reactions, and functional group transformations :
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Thiazole Ring Construction: Cyclocondensation of thioureas with α-halo ketones forms the 2-methylthiazole core. For example, reaction of thioacetamide with α-chloro epoxides yields substituted thiazoles .
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Thiophene Incorporation: Suzuki-Miyaura coupling introduces the thiophen-2-yl group to the thiazole at position 4, utilizing palladium catalysts and boronates.
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Propanamide Assembly: Acylation of 3-(thiazol-5-yl)propanolic acid with 2-chloroaniline via carbodiimide-mediated coupling forms the final amide bond.
Critical Reaction Parameters
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Temperature Control: Thiazole cyclization requires temperatures between 80–100°C to prevent side reactions.
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Catalyst Selection: Palladium(II) acetate with tri-o-tolylphosphine optimizes cross-coupling yields (75–85%) .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Reactivity and Functional Group Transformations
Amide Bond Hydrolysis
The propanamide linker undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanoic acid and 2-chloroaniline. This reactivity is critical for prodrug designs or metabolite studies.
Electrophilic Aromatic Substitution
The chlorophenyl group participates in nitration and sulfonation reactions at the para position relative to chlorine, confirmed by -NMR shifts. For instance, nitration with fuming HNO at 0°C produces a nitro derivative ().
Thiazole Ring Modifications
The electron-deficient thiazole undergoes nucleophilic substitution at position 5 when treated with amines or thiols. For example, reaction with morpholine replaces the methyl group, altering solubility .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (50–70%) during thiophene coupling, necessitating catalyst optimization .
Unexplored Pharmacological Space
In vivo efficacy, toxicity profiles, and specific target engagement remain uncharacterized. Priority areas include:
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ADMET Studies: Assessing bioavailability and metabolic stability.
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Target Identification: High-throughput screening against kinase or GPCR panels.
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